Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNJKLGLVWJRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722323 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-04-8 | |
| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Points:
- Selective Bromination : Achieved by controlling reaction conditions such as temperature, solvent, and brominating agent to favor substitution at the 1- and 5-positions, resulting in 1,5-dibromo derivatives.
- Reagents : Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), or brominating mixtures.
- Reaction Conditions : Usually carried out in inert solvents like carbon tetrachloride, chloroform, or acetic acid at controlled temperatures (0–25°C) to prevent over-bromination or positional isomer formation.
Data from patents and literature:
- Bromination in the presence of Lewis acids or catalysts such as iron(III) bromide (FeBr₃) enhances regioselectivity.
- Reaction parameters are optimized to maximize the formation of 1,5-dibromonaphthalene.
Esterification of Dibromonaphthalene-2,6-dicarboxylic Acid
Following bromination, the dibrominated naphthalene derivative must be converted into the corresponding dimethyl ester, Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate .
Direct Esterification Using Methanol
- Reagents : 2,6-dibromonaphthalene-2,6-dicarboxylic acid, methanol, and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions : Typically conducted at reflux temperatures (around 60–100°C) under an inert atmosphere to prevent side reactions.
- Process : Acid catalyzed esterification involves heating the acid with excess methanol, which facilitates the conversion to the dimethyl ester.
- High conversion efficiency.
- Well-established industrial process.
- Possible formation of by-products like methyl esters of impurities.
- Corrosion issues due to acid catalysts.
Catalytic Transesterification with Alcohols
An alternative approach involves transesterification using methyl esters or other methylating agents in the presence of catalysts such as titanium or zinc compounds, which can improve reaction rates and yields.
Use of Reactive Solvents and Continuous Processes
Research indicates that employing reactive solvents like trimethyl trimellitate can significantly enhance esterification rates and operational stability, especially in continuous processing setups.
Process Optimization and Industrial Methods
Patents and industrial processes have demonstrated the use of multi-stage continuous reactors, where raw materials are fed as slurries or solutions, and reactions are maintained under controlled temperature and pressure to maximize yield and purity.
Key Data:
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 200–350°C | Optimized for esterification and bromination |
| Reaction Time | Several hours | Continuous operation allows long-term stability |
| Catalyst | Sulfuric acid, titanium esters | Enhances esterification efficiency |
| Solvent | Methanol, reactive solvents | Improves solubility and reaction rate |
Example :
- Continuous esterification at 270°C with trimethyl trimellitate as solvent yields over 90% of the target ester with minimal by-products.
- Distillation and crystallization further purify the product to ≥99.9%.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Substitution: Corresponding substituted naphthalene derivatives.
Reduction: Dimethyl 1,5-dihydroxynaphthalene-2,6-dicarboxylate.
Oxidation: 1,5-dibromonaphthalene-2,6-dicarboxylic acid.
Scientific Research Applications
Synthetic Routes
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Dimethyl naphthalene-2,6-dicarboxylate + NBS | Controlled temperature and pressure | High yield |
| Esterification | 2,6-naphthalene-dicarboxylic acid + methanol | Acid catalyst | Up to 99% |
Organic Electronics
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is utilized as an intermediate in synthesizing electron acceptors for organic solar cells. Its structural properties allow it to facilitate charge transfer processes essential for enhancing solar cell efficiency .
Material Science
The compound is employed in developing novel materials with specific electronic properties. For instance, it can be incorporated into polymer matrices to improve their conductivity and thermal stability .
Chemical Synthesis
As a versatile building block, this compound serves as a precursor for synthesizing more complex organic molecules. Its reactive bromine atoms and ester groups enable further functionalization through various organic transformations .
Case Study 1: Organic Solar Cells
A study demonstrated the use of this compound in creating high-efficiency organic solar cells. The compound was integrated into the active layer of the solar cells, resulting in improved charge mobility and overall device performance .
Case Study 2: Conductive Polymers
Research on conductive polymers highlighted the incorporation of this compound as a dopant. The study found that this addition significantly enhanced the electrical conductivity of the polymer films while maintaining their mechanical properties .
Mechanism of Action
The mechanism of action of dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate primarily involves its role as an intermediate in chemical reactions. The bromine atoms and ester groups provide reactive sites for further functionalization, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Naphthalene-2,6-Dicarboxylate
- Structure : Lacks bromine substituents at the 1,5-positions.
- Synthesis : Derived via cobalt-catalyzed methoxycarbonylation of naphthalene sulfonates .
- Applications : Used in polymer synthesis but exhibits lower reactivity in cross-coupling reactions compared to brominated analogs due to the absence of halide leaving groups .
- Key Difference : The bromine atoms in dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate enhance its utility in Suzuki-Miyaura couplings, enabling precise functionalization .
Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate
- Structure : Features a thiophene ring with bromine at 2,5-positions and ester groups at 3,4-positions .
- Reactivity : The thiophene core introduces sulfur-mediated electronic effects, reducing aromatic stability compared to naphthalene derivatives. This compound is less thermally stable but exhibits higher hole mobility in organic field-effect transistors (OFETs) .
- Applications : Primarily used in optoelectronic materials rather than polymer backbones .
Dimethyl 1,3-Dioxolane-4,5-Dicarboxylate Derivatives
- Structure : Contains a 1,3-dioxolane ring fused to a phenyl group (e.g., compound 7: Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) .
- Synthesis : Produced via stereoselective cyclization of salicylaldehyde derivatives.
- Bioactivity : Exhibits potent antimicrobial properties (MIC values: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans), unlike this compound, which lacks reported biological activity .
Pyridine-Based Dicarboxylates (e.g., CMDPA, DVDPA)
- Structure : Pyridine rings with ester substituents (e.g., dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate) .
- Reactivity : Chloromethyl groups enable nucleophilic substitution reactions, offering versatility in functionalization. However, pyridine’s electron-deficient nature limits its use in π-conjugated systems compared to naphthalene derivatives .
- Applications : Serve as intermediates for synthesizing fluorescent dyes and coordination polymers .
Comparative Data Table
Research Findings and Key Insights
Electronic Effects : Bromine substituents in this compound significantly lower the LUMO energy, enhancing electron-accepting properties critical for charge transport in semiconductors .
Thermal Stability : Naphthalene-based esters exhibit superior thermal stability (>300°C) compared to thiophene or dioxolane derivatives, which degrade at lower temperatures (<250°C) .
Biological Utility : Dioxolane derivatives demonstrate broad-spectrum antimicrobial activity, a feature absent in brominated naphthalene esters, highlighting the impact of heterocyclic motifs on bioactivity .
Biological Activity
Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (DBNDC) is a compound with significant biological activity, particularly in the context of organic synthesis and potential therapeutic applications. This article explores the biological effects, mechanisms of action, and relevant research findings associated with DBNDC.
- Molecular Formula : C14H10Br2O4
- Molar Mass : 402.03 g/mol
- Density : 1.735 g/cm³
- Boiling Point : Approximately 447°C
- CAS Number : 59950-04-8
Biological Activity Overview
DBNDC exhibits a range of biological activities that have garnered attention in various fields of research. The compound's potential hepatoprotective effects and its implications in cellular processes are particularly noteworthy.
Hepatoprotective Activity
Research indicates that DBNDC may possess hepatoprotective properties. A study involving self-nanoemulsifying drug delivery systems (SNEDDS) demonstrated enhanced bioavailability and improved hepatoprotective activity against carbon tetrachloride-induced oxidative stress in albino rats. The biochemical parameters measured included serum glutamic oxalacetate transaminase (SGOT), serum glutamic pyruvate transaminase (SGPT), and lactate dehydrogenase (LDH), which indicated significant protective effects against liver damage when administered via SNEDDS .
The biological activity of DBNDC is believed to be mediated through several mechanisms:
- Cell Proliferation : Studies on related compounds suggest that DBNDC may influence cell replication and DNA synthesis. For instance, the administration of similar dibromo compounds showed marked elevations in liver enzymes indicative of increased hepatocyte proliferation .
- Oxidative Stress Modulation : The compound may mitigate oxidative stress by enhancing the antioxidant capacity of liver cells, thus protecting against hepatotoxic agents .
Case Studies and Research Findings
- Study on Hepatotoxicity :
- Analytical Studies :
- Synthesis and Applications :
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via bromination of naphthalene dicarboxylate precursors under controlled electrophilic substitution conditions. Reaction progress should be monitored using HPLC or GC-MS to track intermediates and byproducts. Adjust stoichiometry of brominating agents (e.g., Br₂ or NBS) to minimize over-bromination . For esterification steps, acid catalysis (H₂SO₄ or TsOH) is typically employed, with TLC (Rf analysis) used to confirm completion .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.0–8.5 ppm) and ester methyl groups (δ ~3.8–4.0 ppm). Br substituents deshield adjacent protons .
- X-ray crystallography : Resolve steric effects of bromine atoms and confirm regioselectivity .
- FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- First Aid : For accidental exposure, rinse skin with water for 15+ minutes; seek medical attention if irritation persists. Avoid inhalation by using respirators in poorly ventilated areas .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination transition states and identify energy barriers. Tools like Gaussian or ORCA can predict regioselectivity .
- Machine Learning : Train models on existing bromination datasets to predict optimal solvent systems (e.g., DCM vs. CCl₄) and temperature ranges .
- Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare X-ray crystal structures with NMR-derived NOE correlations to confirm spatial arrangements. Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers) .
- DSC/TGA : Analyze thermal stability to detect polymorphic forms that might skew spectroscopic interpretations .
- DFT Simulations : Calculate theoretical NMR chemical shifts and compare with experimental data to validate structural assignments .
Q. What factorial design strategies are suitable for studying the impact of reaction variables on yield?
- Methodological Answer :
- 2³ Full Factorial Design : Test variables like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (toluene vs. DMF). Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., bromine concentration vs. reaction time) to maximize yield while minimizing byproducts .
- Robustness Testing : Introduce ±10% variations in reagent purity to assess process reliability .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer :
- Nanofiltration : Use polymeric membranes (e.g., polyamide) to separate unreacted bromine agents (MW ~160 g/mol) from the product (MW ~400+ g/mol) .
- Solvent-Resistant Membranes : Apply ceramic membranes to recover high-purity DMF or DCM from post-reaction mixtures .
- Process Simulation : Model mass transfer coefficients using Aspen Plus to scale up membrane systems efficiently .
Data Management and Validation
Q. What strategies ensure data integrity in multi-institutional studies of this compound?
- Methodological Answer :
- Blockchain Logging : Use decentralized platforms to timestamp experimental data, ensuring traceability and preventing tampering .
- Metadata Tagging : Embed experimental conditions (e.g., humidity, stir rate) into spectral files using LIMS (Laboratory Information Management Systems) .
- Interlab Calibration : Share reference samples between labs to standardize NMR and HPLC protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
